

Structure Elucidation of Aggreceride B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Aggreceride B	
Cat. No.:	B034674	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structure elucidation of **Aggreceride B**, a glyceride identified as a potent inhibitor of platelet aggregation. Originally isolated from a species of Streptomyces, this document outlines the analytical workflow and spectroscopic data interpretation that would lead to the determination of its chemical structure.

Introduction

Aggreceride B was first reported as a new glyceride with inhibitory activity against platelet aggregation, isolated from the fermentation broth of a Streptomyces species.[1][2] Its potential as a therapeutic agent necessitates a thorough understanding of its chemical structure. This document presents a comprehensive, albeit partially hypothetical due to the limited publicly available data, guide to its structure elucidation, based on its reported accurate mass and general characteristics of natural product glycerides. The accurate mass of **Aggreceride B** has been reported as 331.2843 Da.[3] Based on this, a plausible molecular formula is C19H34O4.

Isolation and Purification

The following is a representative protocol for the isolation and purification of a lipophilic metabolite like **Aggreceride B** from a Streptomyces fermentation broth.

Experimental Protocol:



- Fermentation: A culture of the producing Streptomyces strain is grown in a suitable liquid medium (e.g., M3 medium) at 27°C for 7 days with shaking.
- Extraction: The culture broth is centrifuged to remove mycelia. The supernatant is then extracted three times with an equal volume of ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.
- Chromatographic Separation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
- Purification: Fractions showing the presence of the target compound are pooled and further purified by high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient to yield pure Aggreceride B.

Spectroscopic Data and Structure Determination

The determination of the chemical structure of **Aggreceride B** would be achieved through the combined analysis of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Experimental Protocol: HRMS analysis would be performed on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. The sample is dissolved in methanol and infused into the mass spectrometer.

Data: The HRMS data provides the accurate mass of the molecule, which allows for the determination of its elemental composition.



Parameter	Value
Ionization Mode	ESI+
Observed m/z [M+Na]+	353.2301
Calculated m/z [M+Na]+ for C19H34O4Na	353.2300
Molecular Formula	C19H34O4
Accurate Mass [M]	330.2457

Note: The observed m/z is presented as the sodium adduct [M+Na]+, which is common for glycerides in ESI-MS. The accurate mass of the neutral molecule is calculated from this.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR spectra would be recorded on a 500 MHz spectrometer using CDCl3 as the solvent. 1H and 13C NMR spectra provide information about the proton and carbon environments, respectively. 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity within the molecule.

1H NMR Data (500 MHz, CDCl3):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
5.28	m	1H	H-2
4.32	dd	1H	H-1a
4.18	dd	1H	H-1b
4.15	m	2H	H-3
2.35	t	2H	H-2'
1.65	m	2H	H-3'
1.25-1.40	br s	20H	(CH2)n



| 0.88 | t | 3H | Terminal CH3 |

13C NMR Data (125 MHz, CDCl3):

Chemical Shift (ppm)	Assignment
173.5	C-1'
68.8	C-2
62.1	C-1
62.0	C-3
34.2	C-2'
31.9	CH2
29.1-29.7	(CH2)n
24.9	C-3'
22.7	CH2

| 14.1 | Terminal CH3 |

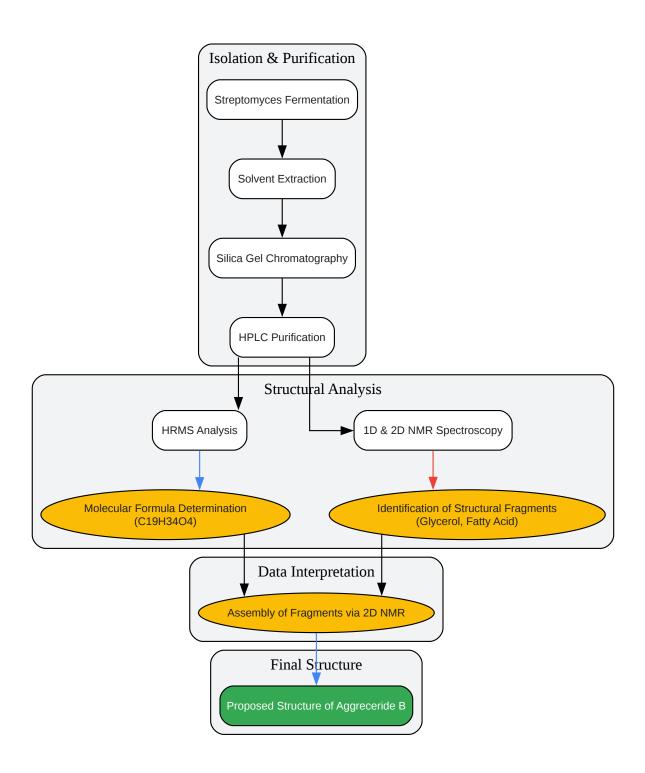
2D NMR Correlations:

- COSY: Correlations would be observed between H-1a/H-1b and H-2, and between H-2 and H-3, confirming the glycerol backbone. Correlations would also be seen along the fatty acid chain.
- HMBC: A key correlation from the glycerol protons (H-1 and H-2) to the carbonyl carbon of the fatty acid (C-1') would establish the ester linkage.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical steps taken to elucidate the structure of **Aggreceride B**.





Click to download full resolution via product page

Figure 1. Workflow for the structure elucidation of **Aggreceride B**.



Conclusion

The combined application of mass spectrometry and NMR spectroscopy would enable the unambiguous determination of the planar structure of **Aggreceride B** as a monoglyceride. The accurate mass and elemental composition are established by HRMS. 1D and 2D NMR data would confirm the presence of a glycerol backbone and a long-chain fatty acid, and would allow for the precise placement of the ester linkage. Further stereochemical studies would be required to assign the absolute configuration of the chiral center in the glycerol moiety. This detailed structural information is paramount for any future synthetic efforts and structure-activity relationship studies aimed at developing **Aggreceride B** as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Aggreceride, a new platelet aggregation inhibitor from Streptomyces PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Exploring clinically isolated Staphylococcus sp. bacteriocins revealed the production of amonabactin, micrococcin, and α-circulocin PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structure Elucidation of Aggreceride B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034674#structure-elucidation-of-aggreceride-b-glyceride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com